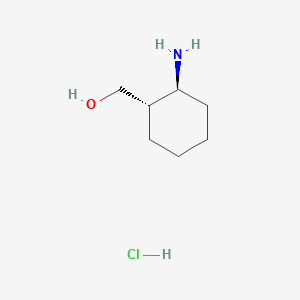
((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride is a chemical compound. Based on its name, it likely contains a cyclohexyl group (a six-membered carbon ring), an amino group (NH2), a methanol group (CH2OH), and a hydrochloride group (HCl). It is a chiral compound, as indicated by the (1S*,2S*) notation .
Chemical Reactions Analysis
The specific reactions that this compound undergoes would depend on its exact structure and the conditions under which it is used. Amines in general can participate in a variety of reactions, including acid-base reactions, alkylation reactions, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. These can include properties like melting point, boiling point, solubility, and reactivity .Mechanism of Action
MEM acts as a selective serotonin 5-HT1A receptor agonist, which means it can bind to and activate these receptors. This activation leads to an increase in serotonin levels in the brain, which can result in a decrease in anxiety and depression symptoms. MEM also acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
MEM has been shown to have various biochemical and physiological effects. It has been found to increase brain-derived neurotrophic factor (BDNF) levels, which are involved in the growth and survival of neurons. MEM has also been shown to increase the density of dendritic spines, which are involved in synaptic plasticity and cognitive function. Additionally, MEM has been found to increase the production of new neurons in the hippocampus, which is involved in memory and learning.
Advantages and Limitations for Lab Experiments
MEM has several advantages for lab experiments, including its high purity and stability. However, MEM is a controlled substance and requires special handling and storage procedures. Additionally, the effects of MEM can vary depending on the dose and individual, which can make it challenging to standardize experiments.
Future Directions
For MEM research include investigating its potential use in treating addiction and exploring its potential use in enhancing creativity and cognitive function.
Synthesis Methods
MEM can be synthesized through various methods, including the reduction of the corresponding ketone, the reductive amination of cyclohexanone, or the Mannich reaction of cyclohexanone with formaldehyde and ammonia. The most common method for synthesizing MEM is the reductive amination of cyclohexanone with ammonia and sodium borohydride. This method yields a high purity product with a yield of up to 85%.
Scientific Research Applications
MEM has been the subject of various scientific research studies due to its potential therapeutic applications. It has been investigated for its use in treating anxiety, depression, PTSD, and addiction. MEM has also been studied for its potential use in enhancing cognitive function and creativity.
Safety and Hazards
properties
IUPAC Name |
[(1S,2S)-2-aminocyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


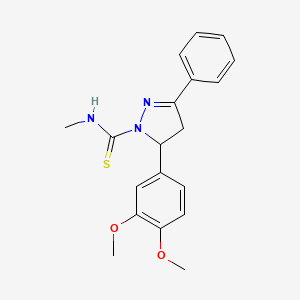

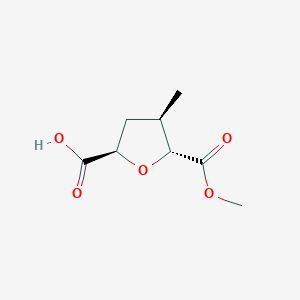
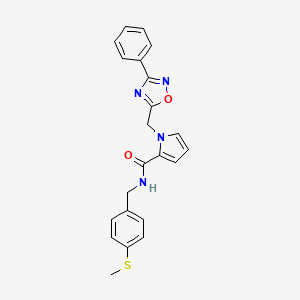
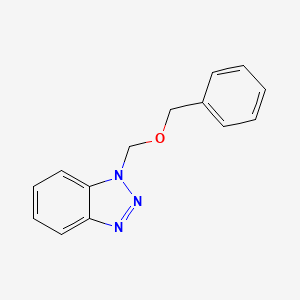

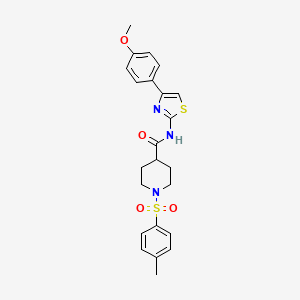
![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-chlorophenyl)-N-(3-(dimethylamino)propyl)acrylamide hydrochloride](/img/structure/B2737601.png)
![5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2737602.png)


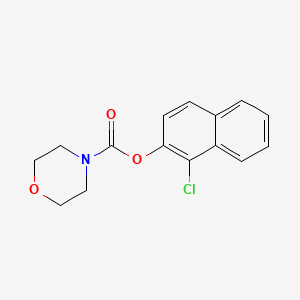
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737608.png)